Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate
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Overview
Description
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate is a heterocyclic compound that belongs to the class of benzoazepines. This compound is characterized by its unique seven-membered ring structure fused with a benzene ring, which imparts significant biological and chemical properties. It is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its potential therapeutic applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an ortho-amino benzyl alcohol with a suitable carboxylic acid derivative, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the hydroxyl group yields ketones or aldehydes.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield halogenated derivatives of the compound .
Scientific Research Applications
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate can be compared with other similar compounds such as:
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Used in the treatment of epilepsy and bipolar disorder.
Thiazepines: Investigated for their antipsychotic and antidepressant effects.
Uniqueness: The unique seven-membered ring structure fused with a benzene ring distinguishes this compound from other heterocycles, providing it with distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-6-10(14)13-9-5-3-2-4-7(9)11(8)15/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
WQIMRHZTKFEKDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC(=O)C1)O |
Origin of Product |
United States |
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